1-(2-Chloro-6-nitrophenyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-3-1-4-10(15(16)17)11(9)14-7-2-5-13-6-8-14/h1,3-4,13H,2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFYWNASDEFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Protocol
A representative procedure involves refluxing 2-chloro-6-nitrobenzene bromide with 1,4-diazepane in anhydrous dimethylformamide (DMF) at 110–120°C for 12–24 hours. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) serves as the base, with yields ranging from 45% to 68%. The nitro group activates the aromatic ring toward substitution at the ortho position relative to the chlorine atom.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <60°C: <20% yield |
| Solvent | Anhydrous DMF | THF reduces yield by 30% |
| Base | Cs2CO3 > K2CO3 | Cs2CO3 improves selectivity |
| Reaction Time | 12–24 h | Prolonged time risks decomposition |
Limitations and Modifications
The method faces challenges with regioselectivity due to competing para-substitution in asymmetrical substrates. Microwave-assisted synthesis at 150°C for 45 minutes increases yields to 72% while reducing side product formation. Catalytic amounts of tetrabutylammonium iodide (TBAI, 5 mol%) further enhance reactivity by stabilizing transition states.
Cyclocondensation Approaches
Cyclocondensation strategies leverage preformed diazepane precursors to construct the heterocyclic core. This method is particularly effective for generating structural analogs with modified substitution patterns.
Two-Step Ring Formation
A documented pathway involves:
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Intermediate Synthesis : Reacting 2-chloro-6-nitroaniline with 1,5-dibromopentane in acetonitrile at 80°C for 8 hours to form N-(2-chloro-6-nitrophenyl)pentanediamine (Yield: 58%).
-
Cyclization : Treating the intermediate with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (Yield: 81%).
Critical Cyclization Conditions
-
Stoichiometric SOCl2 (1.2 equiv) prevents over-chlorination
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Strict temperature control (<5°C during reagent addition) minimizes decomposition
-
Anhydrous DCM maintains reaction integrity
One-Pot Variants
Recent advancements enable single-flask synthesis by combining 2-chloro-6-nitrobenzaldehyde, ethylenediamine derivatives, and pentane-1,5-diamine in refluxing toluene. This method achieves 67% yield but requires careful pH control (pH 8.5–9.0) using triethylamine.
Palladium-Catalyzed Cross-Coupling Strategies
Transition metal catalysis offers precise control over C–N bond formation, particularly useful for structurally complex derivatives.
Buchwald-Hartwig Amination
A optimized protocol employs:
-
Catalyst System : Pd2(dba)3 (2 mol%)/XPhos (4 mol%)
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Substrate : 1-bromo-2-chloro-6-nitrobenzene + 1,4-diazepane
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Conditions : Cs2CO3 base in refluxing 1,4-dioxane (101°C, 6 h)
This method achieves 78% yield with <3% residual starting material, as verified by LC/MS. Table 1 compares ligand performance:
Table 1: Ligand Effects on Catalytic Efficiency
| Ligand | Conversion (%) | Side Products (%) |
|---|---|---|
| XPhos | 98 | 2 |
| RuPhos | 85 | 12 |
| BINAP | 76 | 18 |
Microwave-Assisted Coupling
Microwave irradiation (150 W, 140°C) reduces reaction time to 30 minutes while maintaining 75% yield. This technique proves particularly effective for scale-up, demonstrating linear scalability from 1 mmol to 0.5 mol batches.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr | 45–68 | 92–95 | Moderate | $ |
| Cyclocondensation | 58–81 | 88–93 | High | $$ |
| Pd-Catalyzed Coupling | 75–78 | 97–99 | Limited | $$$$ |
The palladium-mediated approach offers superior purity but faces economic barriers due to catalyst costs. For industrial-scale production, the cyclocondensation method provides the best balance between yield and operational feasibility .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at the 2-position undergoes NAS under basic conditions due to activation by the adjacent nitro group. This reaction is critical for synthesizing derivatives with modified pharmacological profiles:
The nitro group’s meta-directing effect facilitates regioselective substitution at the chloro position, while steric hindrance from the diazepane ring influences reaction rates .
Nitro Group Reduction
The nitro group at the 6-position is reducible to an amine, enabling access to intermediates for bioactive molecules:
The amine derivative exhibits enhanced hydrogen-bonding capacity, making it valuable for kinase inhibitor synthesis .
Diazepane Ring Functionalization
The diazepane ring participates in alkylation and acylation reactions due to its secondary amines:
Microwave irradiation significantly accelerates these reactions (e.g., 90% yield in 15 minutes vs. 60% in 6 hours under conventional heating).
Oxidative Transformations
The diazepane ring undergoes oxidation under controlled conditions:
Oxidation products are used to study metabolic pathways or as intermediates for cross-coupling reactions .
Catalytic Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
| Catalyst System | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Phenylboronic acid | 1-(2-Biphenyl-6-nitrophenyl)-1,4-diazepane | 65% | |
| Pd(OAc)₂, XPhos | Styrene | 1-(2-Styryl-6-nitrophenyl)-1,4-diazepane | 58% |
These reactions enable π-system extension for optoelectronic materials or enhanced receptor binding .
Cycloaddition and Heterocycle Formation
The nitro group facilitates [3+2] cycloadditions with acetylenes:
| Dipolarophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Phenylacetylene | Toluene, 110°C, 24 hrs | Isoxazoline-fused diazepane derivative | 73% |
Such derivatives show promise as CDK inhibitors (e.g., IC₅₀ = 0.04 μM against CDK9 in HCT-116 cells) .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the diazepane ring undergoes ring contraction:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| HCl (conc.), reflux, 8 hrs | 1-(2-Chloro-6-nitrophenyl)piperidine | Beckmann rearrangement |
This reactivity is exploited to access rigidified analogs for structure-activity relationship (SAR) studies .
Key Mechanistic Insights:
-
Electronic Effects : The nitro group deactivates the phenyl ring, directing substitutions to the chloro position .
-
Steric Effects : The diazepane ring’s chair conformation influences reaction stereoselectivity .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing transition states.
This compound’s versatility in nucleophilic, redox, and coupling reactions underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-6-nitrophenyl)-1,4-diazepane has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Studies have indicated that diazepane derivatives can exhibit antidepressant-like effects in animal models. The presence of the nitrophenyl group may enhance interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Neuropharmacology
Research has focused on the compound's effects on the central nervous system (CNS). The diazepane ring structure is known for its anxiolytic properties.
- Anxiolytic Effects : In preclinical studies, compounds similar to this compound have shown promise in reducing anxiety-like behaviors in rodents. This suggests potential applications in treating anxiety disorders.
Anticancer Research
The compound's unique chemical structure may also lend itself to anticancer research.
- Inhibitory Activity Against Cancer Cells : Preliminary studies have shown that certain diazepane derivatives can inhibit the growth of cancer cell lines. The nitro group is often associated with increased cytotoxicity against various tumor types.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined various diazepane derivatives for their antidepressant properties. This compound was included in the screening process and demonstrated significant activity compared to control groups.
Case Study 2: Anxiolytic Effects
Research conducted by Smith et al. (2023) explored the anxiolytic effects of several diazepane compounds. The study found that this compound significantly reduced anxiety-like behaviors in rodent models when administered at specific doses.
Case Study 3: Anticancer Potential
A recent investigation into the cytotoxic effects of nitro-substituted diazepanes revealed that this compound exhibited notable inhibitory effects on breast cancer cell lines. The findings suggest that further exploration into its mechanism of action could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The diazepane ring may also contribute to the compound’s ability to bind to specific targets, influencing its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 1-(2-Chloro-6-nitrophenyl)-1,4-diazepane, highlighting differences in substituents, synthesis methods, and properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro-6-nitrophenyl group in the target compound creates a stronger electron-deficient aromatic system compared to analogues like 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane (single chloro substituent) or 1-(thiophen-3-ylmethyl)-1,4-diazepane (electron-rich thiophene). This may enhance stability in oxidative environments or alter binding kinetics in biological targets .
- Synthetic Complexity: Analogues with fused aromatic systems (e.g., fluorenyl) require rigorous purification via alumina chromatography, whereas simpler aryl halides (e.g., 2-trifluoromethylphenyl) achieve moderate yields (61%) with standard methods .
Pharmacological and Physicochemical Properties
- Receptor Binding: The trifluoromethyl-substituted diazepane (1-(2-(trifluoromethyl)phenyl)-1,4-diazepane) demonstrates affinity for dopamine D3 receptors, suggesting that aryl substituents significantly modulate receptor selectivity . The nitro group in the target compound may further enhance polar interactions with receptor sites.
Biological Activity
1-(2-Chloro-6-nitrophenyl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its diazepane ring and a nitrophenyl substitution, which contribute to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a diazepane ring (seven-membered ring containing two nitrogen atoms) and a chloronitrophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The diazepane structure enhances the compound's ability to bind to various receptors or enzymes, resulting in modulation of their activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal effects at certain concentrations.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In studies involving cancer cell lines, it has shown promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis in malignant cells. For instance, in assays using human breast cancer cells (MCF-7), this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity .
Study on Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the efficacy of this compound against various cancer types. The study involved administering different concentrations of the compound to cultured cancer cells and assessing cell viability through MTT assays. The results indicated that at concentrations above 10 µM, significant reductions in cell viability were observed across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound involved screening against a panel of pathogens. The results demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested. This highlights its potential utility in developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Chloro-6-fluorobenzyl)-4-methyl-1,4-diazepane | Fluorine substitution at position 6 | Moderate anticancer activity |
| 2-Chloro-6-fluorobenzyl chloride | Lacks diazepane ring | Limited biological activity |
| 2-Chloro-6-fluorobenzylamine | Amino group instead of diazepane | Antimicrobial properties |
This table illustrates how variations in substitution patterns influence biological activity.
Q & A
Q. What are the recommended methodologies for synthesizing 1-(2-Chloro-6-nitrophenyl)-1,4-diazepane, and how can reaction conditions be optimized?
Answer :
- Step 1 : Start with nucleophilic aromatic substitution (SNAr) between 1,4-diazepane and 2-chloro-6-nitrobenzene derivatives. Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .
- Step 2 : Optimize temperature (typically 80–120°C) and stoichiometry (1:1.2 molar ratio of diazepane to aryl chloride) to maximize yield. Monitor via TLC/HPLC.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity using NMR (¹H/¹³C) and mass spectrometry .
- Design of Experiments (DoE) : Apply fractional factorial design to test variables (solvent, temperature, catalyst). Use ANOVA to identify significant factors .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Answer :
- Method 1 : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
- Method 2 : Use differential scanning calorimetry (DSC) to determine thermal decomposition thresholds. Pair with FTIR to identify structural changes .
- Data Interpretation : Compare degradation kinetics (zero/first-order models) to establish shelf-life predictions. Address contradictions (e.g., unexpected byproducts) via LC-MS fragmentation analysis .
Advanced Research Questions
Q. How can computational methods and AI enhance the design of this compound derivatives with improved pharmacological properties?
Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways, identifying transition states and energy barriers for nitro-group reduction or ring functionalization .
- AI-Driven Optimization : Train neural networks on existing reaction datasets (e.g., PubChem) to predict optimal substituents for target binding affinity. Validate via molecular docking (AutoDock Vina) .
- Feedback Loops : Integrate experimental results (e.g., IC₅₀ values) into ML models to refine predictions iteratively .
Q. What experimental strategies resolve contradictions in reactivity data during diazepane derivatization?
Answer :
- Case Study : If competing pathways (e.g., nitro reduction vs. ring chlorination) yield inconsistent results:
- Step 1 : Use in situ FTIR/Raman spectroscopy to monitor intermediate species during reactions .
- Step 2 : Apply response surface methodology (RSM) to decouple variables (e.g., pH, reductant concentration) and identify dominant mechanisms .
- Step 3 : Cross-validate with DFT calculations to reconcile experimental and theoretical activation energies .
Q. How can reactor design principles improve scalability for this compound synthesis?
Answer :
- CSTR vs. PFR Analysis : Compare continuous stirred-tank reactors (CSTRs) and plug-flow reactors (PFRs) for mass transfer efficiency. Use computational fluid dynamics (COMSOL) to simulate mixing dynamics .
- Scale-Up Criteria : Maintain geometric similarity (e.g., impeller diameter/reactor volume ratio) while adjusting residence time for kinetic control .
- Safety : Integrate real-time PAT (process analytical technology) to detect exothermic events or byproduct formation .
Q. What role do advanced statistical models play in optimizing reaction conditions for multi-step syntheses involving this compound?
Answer :
- Multi-Objective Optimization : Use Pareto fronts to balance yield, purity, and cost. For example, apply Taguchi orthogonal arrays to test 4–5 factors (e.g., solvent, catalyst loading) with minimal experiments .
- Machine Learning : Train random forest models on historical data to predict optimal conditions for nitro-group functionalization. Validate with leave-one-out cross-validation .
- Contradiction Handling : If model predictions conflict with lab results, perform sensitivity analysis to identify outliers or missing variables (e.g., trace moisture) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
